Ethyl 1-(4-fluorophenyl)-4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

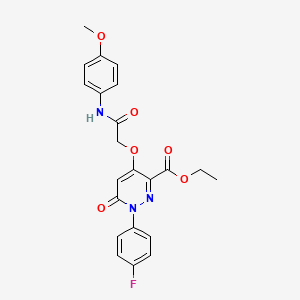

This compound features a dihydropyridazine core substituted with:

- A 4-fluorophenyl group at position 1, contributing electron-withdrawing effects.

- A 2-((4-methoxyphenyl)amino)-2-oxoethoxy side chain at position 4, combining amide and ether functionalities with a methoxy-substituted aromatic ring.

- An ethyl ester at position 3 and a ketone at position 6, typical of bioactive pyridazine derivatives.

The 4-methoxyphenyl group enhances solubility due to its electron-donating methoxy substituent, while the 4-fluorophenyl group may improve metabolic stability .

Properties

IUPAC Name |

ethyl 1-(4-fluorophenyl)-4-[2-(4-methoxyanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O6/c1-3-31-22(29)21-18(12-20(28)26(25-21)16-8-4-14(23)5-9-16)32-13-19(27)24-15-6-10-17(30-2)11-7-15/h4-12H,3,13H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASOUVPTSHGPEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)OC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(4-fluorophenyl)-4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of dihydropyridazine derivatives, which have been explored for various therapeutic applications, including anticancer and anti-inflammatory properties.

- Molecular Formula : C21H17F2N3O5

- Molecular Weight : 429.38 g/mol

- IUPAC Name : this compound

Structural Features

The compound features a pyridazine ring, which is known for its biological activity. The presence of fluorine and methoxy groups may enhance its pharmacological properties by affecting the compound's lipophilicity and electronic characteristics.

Anticancer Activity

Recent studies have shown that derivatives of dihydropyridazine compounds exhibit significant anticancer activity. For instance, related compounds have been tested against various cancer cell lines, revealing promising results. A notable example includes a derivative that showed effectiveness against the glioblastoma U-87 cell line, indicating potential for further development in cancer therapy .

Antioxidant Properties

Antioxidant activity is another area where this compound may play a role. Compounds with similar structures have been documented to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that its activity may be linked to the modulation of specific signaling pathways involved in cell proliferation and apoptosis. The presence of the methoxyphenyl and fluorophenyl groups may contribute to its interaction with biological targets, enhancing its therapeutic efficacy.

Study 1: Anticancer Efficacy

A study published in MDPI evaluated several derivatives of pyridazine compounds for their anticancer properties. The findings suggested that modifications in the molecular structure significantly influenced their activity against cancer cell lines. This compound was highlighted as a candidate for further testing due to its structural similarities with active derivatives .

Study 2: Antioxidant Activity Assessment

Another research effort focused on assessing the antioxidant potential of dihydropyridazine derivatives. The study utilized various assays to measure free radical scavenging ability and found that certain structural features, including the presence of electron-donating groups like methoxy, enhanced antioxidant efficacy .

Comparison with Similar Compounds

Substituent Variations in the Aromatic Side Chains

The target compound’s structural analogs differ primarily in substituents on the phenyl rings and the pyridazine core. Key examples include:

*Calculated based on molecular formula C₂₂H₁₉FN₃O₆.

Key Observations :

Core Pyridazine Modifications

Other analogs feature substitutions at position 4 of the pyridazine ring:

*Biological data inferred from substituent properties.

Key Observations :

Physicochemical and Electronic Effects

- Solubility : The target compound’s 4-methoxyphenyl group improves water solubility compared to 3,5-dimethylphenyl () or trifluoromethyl () analogs.

- Metabolic stability : Fluorine at position 1 (target) may reduce oxidative metabolism, whereas 4-ethoxyphenyl () could undergo faster demethylation.

- Steric effects : 3,5-Dimethylphenyl () and butylsulfanyl () substituents may hinder rotational freedom, impacting conformational flexibility.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to maximize yield and purity?

Methodological Answer: The synthesis requires careful optimization of:

- Temperature : Reactions often proceed at room temperature (25°C) for condensation steps, with heating (60–80°C) for cyclization or esterification .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while ethanol is ideal for ester group stabilization .

- Reaction Time : 12–24 hours for amide bond formation, monitored via TLC or HPLC to avoid over-reaction .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) isolates the product .

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 25°C–80°C | Higher temps accelerate cyclization but risk decomposition |

| Solvent | Ethanol, DMF | Ethanol minimizes side reactions; DMF aids solubility |

| Reaction Time | 12–24 hours | Extended time improves conversion but may degrade product |

Q. Which spectroscopic and crystallographic methods reliably confirm structural identity?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify substituents (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, ester carbonyl at δ 165–170 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z ~465.5) .

- X-ray Crystallography : SHELX software refines crystal structures, confirming dihedral angles (e.g., 76–90° between fluorophenyl and methoxyphenyl rings) and puckering parameters (Q = 0.477 Å for half-chair conformation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical functional groups influencing bioactivity?

Methodological Answer:

- Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxy) groups to assess binding affinity changes .

- In Vitro Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HL-60) and compare IC values to establish SAR trends .

- Computational Analysis : QSAR models correlate substituent properties (Hammett constants, logP) with activity .

Q. Table 2: Example SAR Findings for Analogues

| Substituent Modification | Observed Bioactivity Change | Reference |

|---|---|---|

| Methoxy → Chloro | Increased kinase inhibition | |

| Fluorophenyl → Tolyl | Reduced antimicrobial potency |

Q. What experimental strategies resolve contradictions in reported biological activities of pyridazine derivatives?

Methodological Answer:

- Orthogonal Assays : Confirm antimicrobial activity using both disc diffusion (qualitative) and MIC determination (quantitative) to rule out false positives .

- Structural Reanalysis : Use SCXRD to verify if crystalline polymorphs or conformational isomers (e.g., envelope vs. half-chair puckering) alter activity .

- Batch Reproducibility : Standardize synthetic protocols (e.g., solvent purity, inert atmosphere) to minimize variability .

Q. How can computational approaches predict binding modes with enzymatic targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets, prioritizing hydrogen bonds (e.g., NH of dihydropyridazine with Asp86) .

- Molecular Dynamics (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns simulations; RMSD < 2 Å indicates stable binding .

- Free Energy Calculations (MM-PBSA) : Quantify binding energy contributions (e.g., hydrophobic vs. electrostatic) for lead optimization .

Q. How do flow chemistry techniques improve synthesis scalability and reproducibility?

Methodological Answer:

- Continuous Flow Reactors : Enable precise control of residence time (5–10 min) and temperature (±1°C), reducing side products compared to batch synthesis .

- In-line Analytics : Integrate UV-Vis or IR sensors to monitor reaction progress in real time .

- DoE Optimization : Use factorial design to simultaneously vary parameters (e.g., flow rate, concentration) and identify optimal conditions .

Q. Table 3: Flow vs. Batch Synthesis Comparison

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Yield | 60–70% | 75–85% |

| Reaction Time | 12–24 hours | 2–4 hours |

| Reproducibility | ±15% | ±5% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.